(R)-3-(Benzyloxy)-2-hydroxypropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

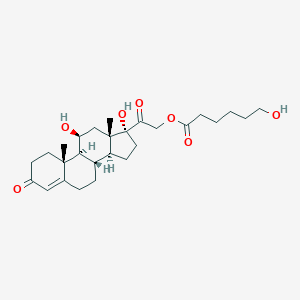

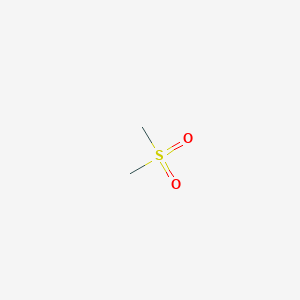

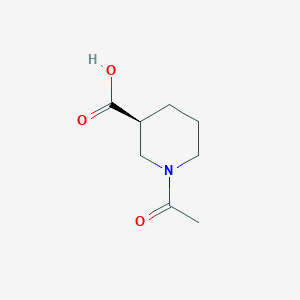

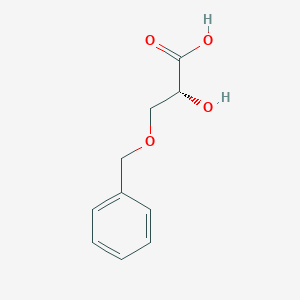

(R)-3-(Benzyloxy)-2-hydroxypropanoic acid, also known as (R)-3-(benzyloxy)-2-hydroxypropionic acid, is a chiral organic compound that has a variety of pharmaceutical applications. It is a white, crystalline solid that is soluble in water and alcohol. It has a molecular weight of 184.2 g/mol and a boiling point of 242°C. This compound has a wide range of applications in pharmaceuticals and research, and has been used in a variety of studies to investigate its biochemical and physiological effects.

Applications De Recherche Scientifique

Antioxidant Activity

Natural carboxylic acids derived from plants show significant antioxidant activity, which is attributed to their structural features, such as the presence of hydroxyl groups and conjugated bonds. For example, rosmarinic acid (RA) has been identified as having high antioxidant properties, suggesting that (R)-3-(Benzyloxy)-2-hydroxypropanoic acid could potentially exhibit similar activities due to its structural analogies with these compounds (Godlewska-Żyłkiewicz et al., 2020).

Antimicrobial Properties

The antimicrobial activity of carboxylic acids and their derivatives is influenced by their structural composition, with certain compounds like caffeic acid and cinnamic acid showing high efficacy against various microbial strains. This suggests that derivatives of this compound could potentially be explored for antimicrobial applications (Shahidi & Chandrasekara, 2010).

Cytotoxic Activity

The presence of hydroxyl groups in carboxylic acids is linked to cytotoxic potential, indicating that this compound could have applications in cancer research, particularly in the development of anticancer drugs or as a cytotoxic agent in cancer treatment protocols (Godlewska-Żyłkiewicz et al., 2020).

Biodegradable Polymer Production

The review on Polyhydroxyalkanoates (PHAs) suggests that compounds like this compound could serve as precursors or monomers in the synthesis of biodegradable plastics, offering a sustainable alternative to conventional polymers. The ability of such acids to form ester bonds and their chiral nature make them valuable in producing polymers with specific properties (Amara, 2010).

Food and Feed Additives

Benzoic acid and its derivatives are used as preservatives due to their antibacterial and antifungal properties. This suggests that similar compounds, potentially including this compound, could be explored for their efficacy as food and feed additives to improve gut functions and overall health (Mao et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various proteins and enzymes in the body

Mode of Action

It’s known that many drugs act via proteins on the surface of cell surfaces that activate adapter molecules called g proteins . The activation of G proteins can lead to many cellular effects .

Biochemical Pathways

It’s known that α,β-unsaturated carbonyl compounds are key building blocks in organic chemistry . Their catalytic synthesis has received significant attention during the past decades .

Pharmacokinetics

It’s known that many drugs have unique pharmacokinetic properties that impact their bioavailability .

Result of Action

A compound called bnocpa (benzyloxy-cyclopentyladenosine), which might be similar, has been found to be a potent and selective analgesic which is non-addictive in test model systems .

Action Environment

It’s known that the environment plays a key role in the development, transmission, and spread of antimicrobial resistance .

Propriétés

IUPAC Name |

(2R)-2-hydroxy-3-phenylmethoxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSUHDDCSREYHC-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130111-08-9 |

Source

|

| Record name | (2R)-3-(benzyloxy)-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)